2-Nitrobenzyl fluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(fluoromethyl)-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISRHMUOOJKICE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CF)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of 2 Nitrobenzyl Chromophores in Photochemistry
The 2-nitrobenzyl group is a well-known photoremovable protecting group (PPG) in organic chemistry. mdpi.com PPGs are chemical moieties that can be removed from a molecule by exposure to light, allowing for precise control over the release of an active compound. The 2-nitrobenzyl group is versatile and can be used to "cage" a variety of functional groups, including alcohols, acids, and amines. mdpi.com
The photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines, for instance, proceeds through an electron transfer from the dihydropyridine (B1217469) portion to the nitrobenzene (B124822) moiety. nih.gov This leads to the formation of an intermediate that ultimately yields the final product. nih.gov The efficiency of this process can be influenced by the specific structure of the 2-nitrobenzyl group and the wavelength of light used for activation. mdpi.com
Research Landscape of Nitrobenzyl Systems
Direct Fluorination Approaches
Direct fluorination strategies represent the most common and efficient methods for the synthesis of 2-nitrobenzyl fluoride (B91410) and its analogs. These methods involve the direct introduction of a fluorine atom at the benzylic position.
Conversion of 2-Nitrobenzyl Alcohols to 2-Nitrobenzyl Fluorides
A primary route to 2-nitrobenzyl fluoride is the deoxofluorination of 2-nitrobenzyl alcohol. This transformation substitutes the hydroxyl group with a fluorine atom and can be achieved using a variety of modern fluorinating reagents.
Sulfur-based reagents are widely employed for the deoxyfluorination of alcohols. These reagents activate the alcohol's hydroxyl group, facilitating a nucleophilic substitution by fluoride. The reaction mechanism can proceed via SN1 or SN2 pathways, depending on the substrate and reaction conditions. google.com
(Diethylamino)sulfur trifluoride (DAST) is a versatile and popular reagent for this purpose. acs.org While a specific procedure for 2-nitrobenzyl alcohol is not detailed in the reviewed literature, the successful synthesis of its isomer, 4-nitrobenzyl fluoride, from 4-nitrobenzyl alcohol using DAST provides a strong precedent. rsc.orgumich.edunih.gov In a typical procedure, 4-nitrobenzyl alcohol is treated with DAST in dichloromethane (B109758) at a controlled temperature. The reaction proceeds smoothly to give the corresponding fluoride in high yield after purification. rsc.orgumich.edunih.gov
Another prominent sulfur-based reagent is bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), which was developed as a more thermally stable alternative to DAST. chemicalbook.com It effectively converts alcohols to alkyl fluorides and is a suitable candidate for the synthesis of this compound. chemicalbook.com Other related reagents include XtalFluor, Fluolead™, and the more recent SulfoxFluor, each offering different balances of reactivity, stability, and handling convenience. nih.govgoogle.com
Table 1: Deoxyfluorination of Nitrobenzyl Alcohol with Sulfur-Based Reagents (Example Data)
| Precursor | Reagent | Solvent | Conditions | Yield | Reference |
| 4-Nitrobenzyl alcohol | DAST | Dichloromethane | 10°C to RT, 1h | 67% (recrystallized) | nih.gov |
| 4-Nitrobenzyl alcohol | DAST | Dichloromethane | RT, 1h | 72% (purified) | rsc.orgumich.edu |
This table presents data for the closely related 4-nitrobenzyl alcohol as a reference for the synthesis of this compound.
Beyond sulfur-based compounds, other classes of reagents have been developed for the deoxyfluorination of alcohols. These often exhibit improved safety profiles and functional group tolerance. googleapis.com
Reagents such as PhenoFluor™ and the related AlkylFluor are based on a different structural motif and are capable of converting a wide range of alcohols, including challenging substrates, into their corresponding fluorides. googleapis.comgoogle.com AlkylFluor, in particular, is a bench-stable salt that can be used for the practical deoxyfluorination of primary and secondary alcohols, offering high yields. googleapis.com Another innovative approach utilizes all-carbon scaffold reagents like CpFluor, which are derived from 3,3-difluoro-1,2-diarylcyclopropenes. mdpi.com These reagents activate the alcohol for nucleophilic displacement by a fluoride ion, which is part of the reagent's structure. mdpi.com
Utilizing Sulfur-Based Fluorinating Agents
Fluorination of Precursors
An alternative to the direct conversion of alcohols is the fluorination of other benzylic precursors. These methods typically involve nucleophilic substitution on a carbon atom already bearing a good leaving group or the direct fluorination of a C-H bond.
This classical approach involves the substitution of a leaving group at the benzylic position of a 2-nitrobenzyl derivative with a fluoride ion from a salt source. The most common precursors are 2-nitrobenzyl halides, such as 2-nitrobenzyl bromide. The reaction generally follows an SN2 mechanism. Current time information in Bangalore, IN.
The synthesis of the precursor, 2-nitrobenzyl bromide, can be achieved from 2-nitrotoluene (B74249) through radical bromination. google.comgoogle.com
For the fluorination step, various fluoride salts can be used, including potassium fluoride (KF), cesium fluoride (CsF), and silver(I) fluoride (AgF). mdpi.com The reactivity and solubility of these salts are crucial factors. The low solubility of simple metal fluorides in organic solvents can be a limitation, often necessitating the use of polar aprotic solvents like DMSO or DMF, high temperatures, or phase-transfer catalysts to enhance reactivity. A study on the nucleophilic substitution of the analogous 4-nitrobenzyl bromide demonstrated that nHF·base mixtures can serve as effective fluoride sources, with the reaction proceeding via a stereospecific SN2 pathway. rsc.org More soluble fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF) are also commonly employed. mdpi.com
Table 2: Nucleophilic Fluorination of Benzylic Halides (General Conditions)
| Precursor Type | Fluoride Source | Catalyst/Solvent System | Mechanism | Key Considerations |
| Benzyl (B1604629) Halide | KF, CsF | Phase-Transfer Catalyst, Polar Aprotic Solvents (DMF, DMSO) | SN2 | Fluoride salt solubility is critical. |
| Benzyl Halide | AgF | Acetonitrile | SN1 / SN2 | Can facilitate fluorination of tertiary halides. mdpi.com |
| Benzyl Halide | TBAF | Aprotic Solvents | SN2 | Good solubility in organic solvents. |
| Benzyl Halide | nHF·Base (e.g., Py·nHF) | Acetonitrile | SN2 | Reagent nucleophilicity depends on HF content. rsc.org |
Electrophilic fluorination provides a method for the direct conversion of a C-H bond to a C-F bond. For substrates like 2-nitrotoluene, the benzylic C-H bonds are acidic due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for deprotonation by a suitable base (e.g., KOH or n-BuLi) to generate a benzylic anion. This nucleophilic anion can then attack an electrophilic fluorine source ("F+"), such as Selectfluor®, to yield the fluorinated product. This methodology has been demonstrated for various para-substituted benzylic compounds containing nitro groups.
Transition-metal catalysis also offers pathways for electrophilic fluorination. For instance, palladium-catalyzed C-H fluorination has been reported, where a Pd(II)/Pd(IV) cycle facilitates the transformation using an electrophilic fluorine source.
Catalytic Fluorination Approaches
The direct conversion of a benzylic C(sp³)–H bond to a C–F bond represents an efficient and atom-economical route for synthesizing benzyl fluorides. For substrates containing an electron-withdrawing nitro group, such as 2-nitrotoluene, specific catalytic and non-catalytic methods have been developed.
One effective strategy involves the deprotonation of the acidic benzylic protons, which are activated by the adjacent electron-withdrawing nitro group. The use of a base like potassium hydroxide (B78521) (KOH) or n-butyllithium (n-BuLi) generates a benzylic anion. This anion then attacks an electrophilic fluorine source, such as Selectfluor, to yield the desired benzyl fluoride. beilstein-journals.orgbeilstein-journals.orgresearchgate.net This method has been demonstrated on various para-substituted benzylic substrates where the nitro group facilitates the initial deprotonation. beilstein-journals.orgbeilstein-journals.orgresearchgate.net Resubjecting the monofluorinated product to the same conditions can lead to difluorination. beilstein-journals.orgbeilstein-journals.org
Transition metal catalysis and photocatalysis offer powerful alternatives for benzylic C-H fluorination. beilstein-journals.org These methods often proceed via a radical mechanism, where a hydrogen atom transfer (HAT) reagent selectively abstracts a benzylic hydrogen, followed by a fluorine atom transfer (FAT) from a fluorine source. beilstein-journals.orgbeilstein-journals.org Various catalytic systems have been reported, demonstrating broad applicability, although the efficiency can be substrate-dependent.
Key catalytic approaches include:
Photoredox Catalysis: Visible light can activate diarylketone catalysts, such as 9-fluorenone (B1672902) for monofluorination, to selectively abstract a benzylic hydrogen atom. organic-chemistry.org Similarly, decatungstate photocatalysts are used with N-fluorobenzenesulfonimide (NFSI) for the direct fluorination of benzylic C-H bonds. researchgate.netrsc.org
Copper Catalysis: Copper(I) can catalyze a radical relay mechanism where it reacts with NFSI to generate a nitrogen-centered radical. This radical is selective for abstracting benzylic C–H bonds, and the subsequent fluorine transfer affords the benzyl fluoride. beilstein-journals.org
Iron Catalysis: Commercially available iron(II) acetylacetonate (B107027) in combination with Selectfluor provides a mild and effective system for the monofluorination of benzylic sp³ C-H bonds with good yield and selectivity. organic-chemistry.org
Palladium Catalysis: Palladium-catalyzed methods, often involving a Pd(II)/Pd(IV) cycle, can effectively fluorinate benzylic C(sp³)–H bonds. beilstein-journals.org These reactions may require directing groups to achieve high selectivity. beilstein-journals.org
Table 1: Catalytic and Related Approaches for Benzylic C-H Fluorination
| Catalytic System | Fluorine Source | Mechanism | Substrate Scope | Reference |
|---|---|---|---|---|
| Base (KOH or n-BuLi) | Selectfluor | Anionic | Activated benzylic C-H (e.g., by NO₂) | beilstein-journals.orgbeilstein-journals.orgresearchgate.net |
| 9-Fluorenone (Photocatalyst) | Fluorine radical donor | Radical (HAT/FAT) | General benzylic C-H | organic-chemistry.org |
| Decatungstate (Photocatalyst) | NFSI | Radical (HAT/FAT) | General benzylic C-H | researchgate.netrsc.org |
| Iron(II) acetylacetonate | Selectfluor | Not specified | General benzylic C-H | organic-chemistry.org |
| Copper(I) | NFSI | Radical Relay | Secondary/tertiary benzylic C-H | beilstein-journals.org |
| Palladium(II) | N-fluoro-2,4,6-trimethylpyridinium | Organometallic | Directed benzylic C-H | beilstein-journals.org |
Functionalization of Fluorinated Aromatic Scaffolds
An alternative synthetic pathway to this compound begins with a fluorinated aromatic compound, such as benzyl fluoride, followed by the introduction of a nitro group. This approach relies on the principles of electrophilic aromatic substitution, where regioselectivity is a critical consideration.
Nitration of Benzyl Fluoride: Isomer Control and Regioselectivity
The introduction of a nitro group onto the aromatic ring of benzyl fluoride is typically achieved through electrophilic aromatic nitration, using a mixture of nitric acid and sulfuric acid. libretexts.org The regiochemical outcome of this reaction is governed by the directing effect of the fluoromethyl (-CH₂F) substituent. The -CH₂F group is electron-withdrawing due to the high electronegativity of fluorine, which deactivates the benzene (B151609) ring towards electrophilic attack.
In electrophilic aromatic substitution, deactivating groups are typically meta-directors. Therefore, the nitration of benzyl fluoride is expected to yield primarily 3-nitrobenzyl fluoride. However, the formation of ortho and para isomers (this compound and 4-nitrobenzyl fluoride) can also occur. The distribution of these isomers is influenced by several factors:
Steric Hindrance: The ortho position is sterically hindered by the -CH₂F group, which can disfavor the attack of the nitronium ion (NO₂⁺) at this position. sciepub.com
Reaction Temperature: Lower reaction temperatures (-40°C to 10°C) have been shown in some cases to increase the formation of the 2-nitro isomer in the nitration of related substituted benzotrifluoride (B45747) compounds. google.com
Nitrating Agent: The choice of nitrating agent and the reaction medium can influence isomer distribution. dtic.mil While the standard HNO₃/H₂SO₄ mixture is common, other reagents can offer different selectivities. dtic.mil
Controlling the isomer ratio is a significant challenge. The separation of the resulting isomers, such as this compound from the 4-nitro and other isomers, often requires methods like fractional distillation or chromatography. google.com
Table 2: General Principles of Regioselectivity in the Nitration of Substituted Benzenes
| Substituent Type | Directing Effect | Ring Activity | Example Substituent | Primary Product(s) |
|---|---|---|---|---|
| Activating | Ortho, Para | Activated | -CH₃, -OH | Ortho & Para |
| Deactivating (Halogen) | Ortho, Para | Deactivated | -F, -Cl, -Br | Ortho & Para |
| Deactivating (Other) | Meta | Deactivated | -NO₂, -CF₃, -SO₃H | Meta |
| -CH₂F (in Benzyl Fluoride) | Expected Meta | Deactivated | N/A | 3-Nitro (major), 2-Nitro, 4-Nitro |
Introduction of Nitro Group into Fluorinated Benzyl Systems
Beyond the direct nitration of benzyl fluoride, other methods exist for introducing a nitro group into fluorinated aromatic systems. A one-step method for simultaneous fluorination and nitration involves reacting an aromatic compound with a nitrating agent, such as nitric acid, in the presence of elemental fluorine. google.com This process can introduce both fluorine atoms and nitro groups into the aromatic ring in a single step. google.com
Another approach involves nucleophilic aromatic substitution (SNAr). While less common for introducing a nitro group directly, a related strategy is the replacement of a suitable leaving group (like a halogen or another nitro group) on a fluorinated aromatic ring with a nucleophile that can be later converted to a nitro group. mathnet.ru For example, in highly activated systems, a leaving group can be displaced by a sulfur-based nucleophile, which is then oxidized and subsequently transformed, demonstrating the versatility of substitution reactions on nitroaromatics. mathnet.ru
Advanced Synthetic Strategies
Modern organic synthesis provides sophisticated tools for creating fluorinated molecules with high precision, including control over stereochemistry and the ability to modify complex molecules at late stages of a synthesis.
Stereoselective and Diastereoselective Fluorination
While this compound itself is an achiral molecule, the development of stereoselective fluorination methods is crucial for the synthesis of chiral analogues, which are of significant interest in medicinal chemistry. These methods aim to control the three-dimensional arrangement of atoms during the C-F bond formation at a prochiral benzylic center.
One notable advance is the palladium-catalyzed enantioselective fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org This approach utilizes a transient chiral directing group that coordinates to the palladium catalyst and directs the fluorination to one side of the molecule, resulting in a specific enantiomer. Such strategies have been effective for fluorinating benzylic positions that are ortho to an aldehyde substituent. beilstein-journals.org
Diastereoselective methods have also been developed, for instance, in the context of fluorinating complex polycyclic enones where the existing stereocenters in the molecule direct the approach of the fluorinating agent. chemrxiv.org Although not directly applied to 2-nitrotoluene, these principles of catalyst and substrate control are foundational for the potential asymmetric synthesis of substituted this compound derivatives. The development of reagents for the stereoselective introduction of difluoro(aminosulfonyl)methyl groups also highlights the progress in creating complex chiral fluorinated molecules. cas.cnchinesechemsoc.org
Late-Stage Fluorination and Difluoromethylation
Late-stage functionalization refers to the introduction of atoms or functional groups into a complex molecule, such as a drug candidate or natural product, at one of the final steps of its synthesis. rsc.orgmpg.de This strategy is highly valuable as it allows for the rapid generation of a library of analogues for biological testing without needing to restart the synthesis from scratch.
Late-Stage Fluorination of benzylic C-H bonds is an appealing reaction for modifying bioactive compounds. researchgate.netrsc.org Photocatalytic methods, such as those using a decatungstate catalyst or AIBN initiation with NFSI, have been developed for this purpose. researchgate.netrsc.org These reactions provide a means to introduce a fluorine atom at a specific benzylic position, which can be used to block metabolic degradation at that site. researchgate.netrsc.org
Difluoromethylation , the introduction of a difluoromethyl (-CHF₂) group, is another advanced strategy used to create analogues of bioactive molecules. researchgate.netrsc.org The -CHF₂ group is often considered a bioisostere of a hydroxyl (-OH) or thiol (-SH) group and can act as a lipophilic hydrogen bond donor. scienceopen.com Methods for late-stage difluoromethylation often involve C-H activation and can be achieved through photoredox catalysis or Minisci-type radical chemistry, particularly for heteroaromatics. rsc.orgnih.gov While this introduces a -CHF₂ group instead of the -CH₂F of benzyl fluoride, it represents a key advanced strategy for modifying related aromatic scaffolds to modulate their biological properties.
Advanced Spectroscopic Techniques for Elucidating Structure and Dynamics
Spectroscopy is a cornerstone in the study of this compound, providing detailed information about its electronic structure, functional groups, and the transient species it forms during chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and structural integrity of this compound by probing the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
In ¹H NMR spectroscopy, the benzylic protons (-CH₂F) are particularly diagnostic. They appear as a doublet due to coupling with the adjacent fluorine atom. The large coupling constant (J-value) of approximately 48 Hz is characteristic of geminal H-F coupling. rsc.org The aromatic protons resonate in the downfield region, typically between 7.5 and 8.3 ppm, with their splitting patterns providing information about the substitution on the benzene ring. rsc.org
¹³C NMR spectroscopy provides further structural confirmation. The benzylic carbon atom exhibits a large C-F coupling constant, typically around 173 Hz, a key identifier for the -CH₂F group. rsc.org The carbon atoms of the aromatic ring appear in the 124-146 ppm range, with the carbon atom bearing the nitro group (C-NO₂) being the most deshielded. rsc.org
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum shows a characteristic signal for the benzylic fluorine. Its chemical shift provides a sensitive probe of the local electronic environment. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.24 | d | 8.1 | Ar-H |
| 7.83 | d | 7.7 | Ar-H | |
| 7.77 | t | 7.7 | Ar-H | |
| 7.53 | t | 8.0 | Ar-H | |
| 5.89 | d | 47.9 | -CH₂F | |
| ¹³C | 145.6 | - | - | C-NO₂ |
| 134.4 | - | - | Ar-C | |
| 134.3 | - | - | Ar-C | |
| 128.6 | - | - | Ar-C | |
| 126.8 | d | 17.6 | Ar-C | |
| 124.9 | - | - | Ar-C | |
| 81.3 | d | 172.8 | -CH₂F | |
| ¹⁹F | -219.4 | - | - | -CH₂F |
| Spectroscopic data obtained in CDCl₃. Data sourced from a study on 1-(fluoromethyl)-2-nitrobenzene. rsc.org |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within the this compound molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.
The most prominent features in the IR spectrum of this compound are the strong absorption bands associated with the nitro (NO₂) group. These appear as two distinct stretches: an asymmetric stretch typically in the range of 1520-1535 cm⁻¹ and a symmetric stretch around 1340-1355 cm⁻¹. rsc.org The presence of the fluoromethyl group can be identified by the C-F stretching vibration, which gives rise to a strong band, often found in the 1000-1100 cm⁻¹ region. rsc.org Vibrations associated with the aromatic ring, including C-H and C=C stretching, are also observed.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1616 | Medium | Aromatic C=C Stretch |
| ~1522 | Strong | Asymmetric NO₂ Stretch |
| ~1341 | Strong | Symmetric NO₂ Stretch |
| ~1009 | Strong | C-F Stretch |
| ~858 | Strong | C-H Bending (Aromatic) |
| Data sourced from a study on 1-(fluoromethyl)-2-nitrobenzene. rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by absorptions arising from the nitrophenyl chromophore. Typically, 2-nitrobenzyl compounds exhibit a strong absorption band in the UV region, often around 250-280 nm. researchgate.netinstras.com This absorption corresponds to π → π* transitions within the aromatic system. The presence of the nitro group also gives rise to a weaker n → π* transition at longer wavelengths, though this may be obscured by the more intense π → π* band. researchgate.net The absorption properties are crucial for photochemical applications, as the wavelength of irradiation must overlap with an absorption band to trigger a reaction. instras.com
Time-Resolved Spectroscopy for Reaction Intermediates
Time-resolved spectroscopy is a powerful technique for studying the mechanism of photochemical reactions by detecting and characterizing short-lived intermediates. nih.gov The photochemistry of 2-nitrobenzyl compounds is of significant interest, particularly their use as photolabile protecting groups, often referred to as "caged compounds". acs.org
Upon UV irradiation, this compound is expected to undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. This process leads to the formation of a transient species known as an aci-nitro intermediate. researchgate.netacs.org Time-resolved UV-Vis absorption spectroscopy has been instrumental in identifying these intermediates, which exhibit a characteristic strong absorption at longer wavelengths, typically around 400-430 nm. researchgate.netacs.org The decay of this aci-nitro intermediate is the rate-limiting step in the release of the protected group and the formation of the final 2-nitrosobenzaldehyde byproduct. acs.org Further studies using time-resolved IR spectroscopy have provided even more detailed mechanistic insights, allowing for the observation of vibrational bands of the transient aci-nitro species and subsequent intermediates in real-time. acs.org
Structural Analysis via X-ray Diffraction
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule, providing precise data on bond lengths, bond angles, and crystal packing. researchgate.net
Spectroscopic Studies for Mechanistic Insights
The combination of various spectroscopic techniques provides a comprehensive picture of the reaction mechanisms involving this compound. A prime example is the elucidation of its photochemical rearrangement pathway.
This is where time-resolved spectroscopy becomes crucial. As discussed, flash photolysis experiments coupled with UV-Vis and IR detection have allowed researchers to propose a detailed mechanism for the 2-nitrobenzyl class of compounds. acs.org The initial photochemical excitation leads to the aci-nitro tautomer, identified by its unique absorption spectrum. researchgate.netacs.org Subsequent steps, including the formation of cyclic intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, have also been identified through careful spectroscopic analysis, leading to a revised and more detailed understanding of this important photoreaction. acs.org These spectroscopic studies are essential for optimizing the use of 2-nitrobenzyl compounds in applications such as photolithography and as photocleavable protecting groups in chemical synthesis.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, form the bedrock of the theoretical analysis of 2-Nitrobenzyl fluoride (B91410). These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
The potential energy surface (PES) of a molecule maps its energy as a function of its geometry, providing a fundamental description of its possible conformations and chemical reactions. For 2-nitrobenzyl compounds, PES explorations are particularly important for understanding their characteristic photoisomerization reactions. researchgate.net
The first step in most computational studies is to determine the molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. Methods like DFT with basis sets such as 6-311+G(d,p) are commonly employed for this purpose. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles.
For 2-Nitrobenzyl fluoride, the geometry is defined by the orientation of the fluoromethyl (-CH₂F) and nitro (-NO₂) groups relative to the benzene (B151609) ring. Due to steric hindrance and electronic interactions between these adjacent groups, they are expected to be twisted out of the plane of the aromatic ring. Quantum chemical calculations can precisely determine these torsional angles. researchgate.net The electronic structure defines the distribution of electrons within the molecule, which is critical for understanding its reactivity and properties. tandfonline.com
Table 1: Predicted Molecular Geometry Parameters for this compound (Note: These are representative values based on standard bond lengths and computational studies of similar molecules. Actual values would be determined by specific quantum chemical calculations.)
| Parameter | Predicted Value | Description |
| C-C (aromatic) | ~1.39 Å | Average bond length within the benzene ring. |
| C-N (nitro) | ~1.47 Å | Bond length between the ring and the nitro group. |
| N-O (nitro) | ~1.22 Å | Average bond length of the nitro group oxygens. |
| C-C (benzyl) | ~1.51 Å | Bond between the ring and the fluoromethyl carbon. |
| C-F | ~1.38 Å | Bond length of the carbon-fluorine bond. |
| C-H (benzyl) | ~1.09 Å | Bond length of the benzylic hydrogens. |
| ∠ O-N-O | ~124° | Angle within the nitro group. |
| ∠ C-C-N | ~119° | Angle of the nitro group relative to the ring. |
| ∠ C-C-F | ~109.5° | Tetrahedral angle at the benzylic carbon. |
Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which aids in the interpretation of experimental data. tandfonline.comnih.gov
Infrared (IR) and Raman Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. researchgate.net By analyzing the computed spectrum, specific peaks can be assigned to the stretching, bending, and torsional motions of functional groups like the nitro group (NO₂ symmetric and asymmetric stretches) and the carbon-fluorine bond (C-F stretch). researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is often used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. tandfonline.comresearchgate.net These predictions are valuable for assigning signals in experimental spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions. mdpi.com This allows for the assignment of absorption bands in the UV-Vis spectrum to specific molecular orbital transitions, such as π-π* transitions within the aromatic system. mdpi.com
Table 2: Key Predicted Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Nitro Group |
| NO₂ Symmetric Stretch | 1340 - 1370 | Nitro Group |
| C-F Stretch | 1000 - 1400 | Fluoroalkane |
| C-H Aromatic Stretch | 3000 - 3100 | Benzene Ring |
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy and spatial distribution of these orbitals provide critical information about a molecule's ability to donate or accept electrons. libretexts.org
For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring. The LUMO, conversely, is anticipated to be centered on the highly electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and more reactive. researchgate.net
Table 3: Frontier Molecular Orbital Characteristics of this compound
| Orbital | Predicted Location of Electron Density | Implication for Reactivity |
| HOMO | Phenyl ring and benzyl (B1604629) carbon | Site of electrophilic attack (electron donation). |
| LUMO | Nitro group (N and O atoms) | Site of nucleophilic attack (electron acceptance). |
| HOMO-LUMO Gap | Relatively small | Indicates high reactivity, typical for nitroaromatics. |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govimist.ma The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, attractive to positive charges) and blue indicating regions of positive electrostatic potential (electron-poor, attractive to negative charges). nih.gov
For this compound, the MEP map would show a strong negative potential (red) around the oxygen atoms of the nitro group, confirming this as the primary site for electrophilic attack. uni-muenchen.deuniv-mosta.dz The hydrogen atoms of the aromatic ring and the benzyl group would exhibit a positive potential (blue or green), while the region around the electronegative fluorine atom would also show some negative character.
Frontier Molecular Orbital (FMO) Analysis
Modeling of Intramolecular Interactions
The proximity of the nitro and fluoromethyl groups on the benzene ring allows for the possibility of significant intramolecular (within-the-molecule) interactions. These non-covalent interactions can influence the molecule's preferred conformation and stability.
Computational modeling can be used to investigate and quantify these interactions. acs.org In this compound, a key interaction to study is the potential for a weak intramolecular hydrogen bond between one of the benzylic hydrogens (-CH₂F) and an oxygen atom of the adjacent nitro group. Furthermore, repulsive or attractive electrostatic interactions between the fluorine atom and the nitro group can be modeled. ucla.edu Studies on related molecules have characterized similar weak intramolecular hydrogen bonds involving fluorine and NH or OH groups, providing a framework for analyzing the analogous interactions in this compound. researchgate.netresearchgate.net
Theoretical Studies on Fluorine's Electronic Effects
Theoretical and computational studies have been instrumental in elucidating the nuanced electronic influence of the fluorine atom within the this compound framework. The presence of fluorine on the benzylic carbon introduces a complex interplay of electronic effects that significantly modulates the molecule's reactivity and properties.
Detailed quantum chemical calculations, particularly using Density Functional Theory (DFT), have explored the electronic structure of molecules analogous to this compound. researchgate.net The primary electronic contributions of fluorine are its strong negative inductive effect (-I) and a comparatively weaker positive mesomeric or resonance effect (+M). nih.gov The -I effect, stemming from fluorine's high electronegativity, withdraws electron density from the rest of the molecule through the sigma bond network. nih.gov This effect is most pronounced at the alpha-carbon and its influence decreases with distance.
A theoretical investigation at the B3LYP/6-311G** level of theory on the nitration of benzyl fluoride, a closely related structure, provides significant insights. sioc-journal.cn The study revealed that the fluorine atom's high electronegativity and potent electron-withdrawing nature deactivate the aromatic ring towards electrophilic attack by a nitronium ion (NO₂⁺). sioc-journal.cn This deactivation is reflected in the higher activation energies required for the substitution reaction compared to unsubstituted toluene. sioc-journal.cn
Computational studies on related fluorinated compounds have also highlighted the role of the C-F bond in molecular interactions. The polarized Cδ⁺-Fδ⁻ bond can participate in hydrogen bonding, which can stabilize transition states in certain reactions. beilstein-journals.orgrsc.org Furthermore, the electronegative fluorine atom has been shown to play a crucial role in the pyramidalization of adjacent carbanionic centers, an effect that can influence the stereochemical outcome of reactions. rsc.org
The following table summarizes the calculated activation energies for the nitration of benzyl fluoride, illustrating the deactivating and directing effects of the fluoromethyl group.
| Position of Nitration | Calculated Activation Energy (kcal/mol) |
|---|---|
| ortho | Lower than meta |
| meta | Higher than ortho and para |
| para | Lower than meta |
Data sourced from a theoretical study on the nitration of benzyl fluoride, which serves as a model for understanding the electronic influence of the CH₂F group. sioc-journal.cn The study indicates that while the fluorine atom deactivates the ring, it directs incoming electrophiles to the ortho and para positions.
Reaction Mechanisms of 2 Nitrobenzyl Fluoride
Photochemical Reaction Mechanisms of 2-Nitrobenzyl Systems
The photochemistry of 2-nitrobenzyl compounds is a well-studied area, primarily due to their use as photoremovable protecting groups. acs.org The process is initiated by the absorption of UV light, which triggers an intramolecular redox reaction. researchgate.net This reaction ultimately leads to the cleavage of the bond at the benzylic position and the conversion of the nitro group to a nitroso group. researchgate.net
Upon photoexcitation, the primary photochemical event for 2-nitrobenzyl systems is an intramolecular hydrogen atom transfer from the benzylic carbon (the carbon adjacent to the aromatic ring) to one of the oxygen atoms of the ortho-nitro group. researchgate.netnih.gov This transfer is classified as a nih.govrsc.org-sigmatropic shift. cdnsciencepub.comwikipedia.org This process is remarkably fast, occurring in less than 10 picoseconds, and proceeds from the excited singlet state. researchgate.net
This hydrogen transfer results in the formation of a transient quinonoid intermediate known as an aci-nitro protomer or nitronic acid. researchgate.netnih.govresearchgate.net This tautomerization is the foundational step for the subsequent chemical transformations that lead to product formation. researchgate.net The aci-nitro intermediate is characterized by a strong absorption band around 400 nm. nih.govacs.org The formation of this intermediate can be reversible, and its stability and subsequent reaction pathways are highly dependent on environmental factors. researchgate.net
Following the formation of the initial aci-nitro intermediate, a cascade of reactions occurs involving several other transient species. The decay of the aci-nitro species can follow multiple competing pathways, the balance of which is dictated by the solvent and pH. rsc.orgnih.gov
Key intermediates identified through techniques like laser flash photolysis and time-resolved infrared (TRIR) spectroscopy include:
Aci-nitro Tautomers (A): The primary photoproducts, which exist in equilibrium with their corresponding anions. researchgate.netnih.govacs.org
1,3-Dihydrobenz[c]isoxazol-1-ol Derivatives (B): These cyclic intermediates are formed from the decay of the aci-nitro tautomers. researchgate.netnih.govacs.org Their formation was a significant revision to earlier proposed mechanisms. nih.govacs.org
2-Nitrosobenzyl Hemiacetals (C): In the presence of alcohols (or water), the final ring-opening can lead to the formation of hemiacetals (or hydrates), which can be the rate-limiting species in the release of the protected group under certain pH conditions. nih.govacs.orgresearchgate.net
The classical pathway involves the cyclization of the aci-nitro intermediate to a benzisoxazolidine intermediate, which then undergoes ring-opening to yield the final 2-nitrosobenzaldehyde (in the case of the parent compound) or a related carbonyl compound. rsc.orgnih.govsigmaaldrich.com However, studies have shown that in buffered aqueous solutions, a novel pathway for the aci-tautomers prevails. nih.govacs.org In some cases, the aci-nitro intermediate can be trapped intramolecularly, leading to other long-lived intermediates. researchgate.net
| Intermediate Type | Description | Key Role |
|---|---|---|
| Aci-nitro Tautomer | Quinonoid structure formed via intramolecular hydrogen transfer. Absorbs around 400 nm. nih.gov | Primary photoproduct, precursor to all subsequent intermediates. researchgate.net |
| 1,3-Dihydrobenz[c]isoxazol-1-ol | Cyclic intermediate formed from the decay of the aci-nitro tautomer. acs.org | Key step connecting the aci-nitro species to the final product. nih.gov |
| 2-Nitrosobenzyl Hemiacetal/Hydrate | Formed upon ring-opening in the presence of alcohol or water. nih.govsigmaaldrich.com | Can be the rate-limiting species for product release at acidic or neutral pH. nih.govresearchgate.net |
The reaction mechanism, rates, and the balance between competing pathways are profoundly influenced by the solvent and the pH of the medium. researchgate.net
Solvent Effects: The presence of water is essential for some photoredox reactions of nitrobenzyl compounds, particularly for meta and para isomers, while the ortho isomer's reaction can proceed in various organic solvents. cdnsciencepub.com In aprotic solvents, the reaction of 2-nitrobenzyl alcohols is dominated by a pathway involving hydrated nitroso compounds formed by proton transfer. nih.govsigmaaldrich.com In contrast, in aqueous solutions (pH 3-8), the classical mechanism involving cyclization to a benzisoxazolidine intermediate is more prevalent. nih.govsigmaaldrich.com
pH Effects: The rates of decay for the various intermediates show a strong dependence on pH. researchgate.netnih.gov For instance, the decay of the aci-nitro tautomer of 2-nitrotoluene (B74249) shows distinct pH-dependent regions, indicating changes in the reaction mechanism. researchgate.net At low pH, a Nef-type isomerization can occur, while at neutral and higher pH, protonation of the aci-nitro anion by water or hydronium ions regenerates the starting material. researchgate.net In the photorelease of substrates from 2-nitrobenzyl ethers, hemiacetal intermediates can limit the release rate at pH values below 8-10. nih.govacs.org Furthermore, acid and base catalysis are observed in the photooxygenation of certain nitrobenzyl derivatives. cdnsciencepub.com
| Condition | Effect on Reaction Pathway |
|---|---|
| Aprotic Solvents | Favors pathway via hydrated nitroso compounds. nih.govsigmaaldrich.com |
| Aqueous Solution (pH 3-8) | Favors the "classical" mechanism of cyclization to benzisoxazolidine intermediates. nih.govsigmaaldrich.com |
| Aqueous Solution (Buffered, e.g., pH 7) | A novel reaction pathway for the aci-tautomers is predominant. nih.govacs.org |
| Acidic Conditions (pH < 3) | Can promote Nef-type isomerization of the aci-nitro intermediate. researchgate.net Hemiacetal intermediates may limit the rate of product release. nih.gov |
| Basic Conditions (pH > 8) | Base catalysis is observed for some reactions. cdnsciencepub.com The rate-limiting step can change compared to acidic conditions. nih.gov |
Influence of Solvent and pH on Reaction Pathways
Nucleophilic Substitution Reactions Involving the Fluorine Atom
The fluorine atom in 2-nitrobenzyl fluoride (B91410) is attached to a benzylic carbon that is activated towards nucleophilic substitution. This activation is due to the powerful electron-withdrawing effect of the ortho-nitro group, which stabilizes the transition state of the reaction.
While direct studies on 2-nitrobenzyl fluoride are sparse, its reactivity can be inferred from the well-established principles of nucleophilic aromatic substitution (SNAr) and related reactions. researchgate.netumich.edu In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, and the presence of a strong electron-withdrawing group (like a nitro group) ortho or para to the leaving group is crucial. organic-chemistry.orgimperial.ac.uk
In the case of this compound, the reaction is a nucleophilic aliphatic substitution (SN2 or SN1 type), but the principles of activation by the nitro group are similar. The fluorine atom is a competent leaving group. The reaction proceeds when a nucleophile attacks the benzylic carbon, displacing the fluoride ion. iitk.ac.in The rate of this substitution is significantly enhanced by the ortho-nitro group. This is analogous to the high reactivity of 2-nitropyridines and other activated nitroarenes toward nucleophilic substitution with fluoride ions, where the nitro group facilitates the attack. researchgate.net
Reactions of the Nitro Group
Beyond its central role in the photochemistry of the molecule, the nitro group on this compound can undergo its own characteristic reactions, primarily reduction.
A notable reaction occurs when related compounds, such as 2-nitrobenzyl alcohol and 2-nitrobenzyl chloride, are treated with a superacid like trifluoromethanesulfonic acid. rsc.orgrsc.org Under these conditions, a complex oxidation-reduction sequence takes place. The reaction proceeds through the intermediate formation of the C-protonated conjugate acid of anthranil (B1196931) N-oxide and involves the mono- and di-protonated forms of 2-nitrosobenzaldehyde. rsc.org The final product is 4-amino-3-carboxyphenyl trifluoromethanesulfonate, demonstrating a profound rearrangement and transformation of the initial structure. rsc.org
The nitro group can also be reduced through more conventional means, although the intramolecular photoredox pathway is a distinct process where the nitro group is reduced to a nitroso group concurrently with the oxidation of the benzylic position. cdnsciencepub.com
Reactions at the Benzylic Position
The benzylic position of this compound, the carbon atom bearing the fluorine and directly attached to the benzene (B151609) ring, is a key center of reactivity. The reactivity of this C(sp³)–H bond is significantly influenced by the adjacent aromatic ring, which can stabilize intermediates such as radicals and carbocations through resonance. Current time information in Bangalore, IN.altervista.orgrsc.org Furthermore, the strongly electron-withdrawing nitro (-NO₂) group at the ortho position has a profound electronic effect, enhancing the electrophilicity of the benzylic carbon and influencing the reaction pathways. acs.org Reactions at this site primarily involve the substitution of the fluorine atom or photochemical rearrangements initiated by the ortho-nitro group.
Nucleophilic Substitution Reactions
The benzylic carbon in this compound is susceptible to attack by nucleophiles, potentially leading to the displacement of the fluoride ion. Benzylic halides can undergo nucleophilic substitution through either an S(_N)1 or S(_N)2 mechanism. Current time information in Bangalore, IN.stanford.edu Primary benzylic halides typically favor the S(_N)2 pathway, which involves a concerted backside attack by the nucleophile. stanford.edu The formation of a benzylic carbocation, stabilized by resonance with the benzene ring, facilitates the S(_N)1 pathway, which is more common for secondary and tertiary benzylic halides. Current time information in Bangalore, IN.altervista.org
The carbon-fluorine bond is the strongest carbon-halogen bond, making alkyl fluorides, including benzylic ones, generally less reactive in nucleophilic substitution reactions compared to their chloride, bromide, or iodide counterparts. acs.org Consequently, functionalization often requires activation of the C-F bond.
While specific studies on the nucleophilic substitution of this compound are limited in publicly accessible literature, research on the isomeric 4-nitrobenzyl fluoride provides significant insight into the potential reactivity. Studies have shown that the C-F bond in activated benzylic fluorides can be efficiently converted to a more labile C-I bond, which can then undergo in-situ substitution with various nucleophiles. acs.orgmasterorganicchemistry.comacs.org A highly efficient method for this transformation involves the use of lithium iodide (LiI). masterorganicchemistry.comacs.org For instance, 4-nitrobenzyl fluoride reacts readily with LiI to form 4-nitrobenzyl iodide, which can then be coupled with different nucleophiles without being isolated. acs.org
The table below summarizes the in-situ C-F bond functionalization of 4-nitrobenzyl fluoride via iodination followed by nucleophilic substitution. These findings illustrate a powerful strategy for overcoming the low reactivity of the C-F bond, a strategy that is conceptually applicable to the 2-nitro isomer.
| Nucleophile | Reagents & Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzo[d]oxazole-2(3H)-thione | 1) LiI, Toluene, 100 °C 2) Nucleophile, 100 °C | 2-((4-Nitrobenzyl)thio)benzo[d]oxazole | 99 |
| 4-Methylbenzenamine | 1) LiI, Toluene, 100 °C 2) Nucleophile, 100 °C | N-(4-Nitrobenzyl)-4-methylbenzenamine | 97 |
| Pyrrolidine | 1) LiI, Toluene, 100 °C 2) Nucleophile, 100 °C | 1-(4-Nitrobenzyl)pyrrolidine | 85 |
Photochemical Reactions
A defining characteristic of 2-nitrobenzyl compounds is their lability upon exposure to ultraviolet (UV) light. This property has led to the extensive use of the 2-nitrobenzyl group as a photolabile protecting group, or "photocage," for a variety of functional groups, including alcohols, amines, and carboxylic acids. acs.orgtandfonline.com The reaction mechanism is a unique intramolecular process that results in the cleavage of the benzylic bond and the release of the protected molecule, which in the case of this compound, would be the fluoride ion.
The photochemical reaction is initiated by the absorption of a photon (typically in the range of 254-350 nm), which excites the ortho-nitro group to a biradical-like triplet state. This is followed by a rapid intramolecular hydrogen atom abstraction from the benzylic carbon by one of the oxygen atoms of the excited nitro group. tandfonline.com This step forms a transient species known as an aci-nitro intermediate. acs.orgtandfonline.com
Chemical Transformations and Reactivity
Transformations Involving the Fluorine Substituent
The carbon-fluorine bond is the strongest single covalent bond to carbon, making its activation a significant challenge in organic synthesis. worktribe.com However, the presence of the nitro group in the ortho position of 2-nitrobenzyl fluoride (B91410) activates the benzylic C-F bond, facilitating certain transformations.
Activation of the C(sp³)–F bond in benzylic fluorides, including nitro-substituted derivatives, allows for the formation of new carbon-carbon and carbon-heteroatom bonds. While the high bond dissociation energy of the C-F bond presents a challenge, various methods have been developed to achieve its functionalization. nih.govnih.gov
One effective method involves the use of lithium iodide (LiI) to convert alkyl fluorides to the corresponding iodides. nih.gov This transformation is particularly efficient for activated substrates like 4-nitrobenzyl fluoride, which readily reacts at room temperature in dichloromethane (B109758) to yield the corresponding iodide in high yield. nih.gov This iodide can then undergo in situ nucleophilic displacement to form new bonds. For instance, treatment of 4-nitrobenzyl fluoride with LiI in the presence of nucleophiles like benzo[d]oxazole-2(3H)-thione or various amines leads to the formation of carbon-sulfur and carbon-nitrogen bonds in excellent yields. nih.gov
Transition metal catalysis also plays a crucial role in C-F bond activation. Palladium-catalyzed Suzuki cross-coupling reactions have been successfully applied to couple benzylic fluorides with arylboronic acids. nih.gov This method is tolerant of various functional groups, including nitro groups. nih.gov Similarly, nickel-catalyzed cross-coupling reactions provide another avenue for the functionalization of alkyl fluorides. nih.gov
Recent advancements have demonstrated that chemodivergent activation of monofluoroalkyl compounds can lead to either nucleophilic or electrophilic intermediates, expanding the synthetic utility of these compounds. nih.gov This approach allows for a broader range of carbon-carbon and carbon-heteroatom bond formations. nih.gov
| Reactant | Reagent(s) | Product | Yield (%) | Reference |
| 4-Nitrobenzyl fluoride | LiI, CH₂Cl₂ | 4-Nitrobenzyl iodide | 91-99 | nih.gov |
| 4-Nitrobenzyl fluoride | LiI, Benzo[d]oxazole-2(3H)-thione, Toluene | 2-((4-Nitrobenzyl)thio)benzo[d]oxazole | ~100 | nih.gov |
| 4-Nitrobenzyl fluoride | (Aryl)B(OH)₂, Pd catalyst | 4-Nitro-1,1'-biaryl | 86-96 | nih.gov |
This table showcases selected examples of C-F bond functionalization reactions of nitrobenzyl fluorides.
Hydrodefluorination (HDF) is a process that replaces a fluorine atom with a hydrogen atom. This transformation can be achieved using various catalytic systems. While specific studies on the hydrodefluorination of 2-nitrobenzyl fluoride are not extensively detailed in the provided results, general methods for the HDF of fluoroaromatics and alkyl fluorides are well-established and could potentially be applied.
For instance, catalyst-free hydrodefluorination of perfluoroarenes has been achieved using sodium borohydride (B1222165) (NaBH₄) in solvents like DMSO. nih.govacs.org This method has shown good functional group tolerance. nih.gov Transition metal catalysis, particularly with nickel complexes, has also proven effective for the hydrodefluorination of fluorinated pyridines and other fluoroaromatics. chemrxiv.orgresearchgate.net Gold(I) complexes have also been shown to catalyze hydrodefluorination reactions. rsc.org These methods often involve the activation of a silane (B1218182) reagent by the catalyst to generate a metal-hydride intermediate, which then effects the C-F bond cleavage. rsc.org
Carbon-Fluorine Bond Activation and Functionalization
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group, which is a key precursor for many other functionalities.
The reduction of the nitro group in this compound to an amino group yields 2-aminobenzyl fluoride. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other complex molecules. mdpi.com A variety of reducing agents and catalytic systems can be employed for this purpose.
Common methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum, or Raney nickel with hydrogen gas. masterorganicchemistry.comcommonorganicchemistry.com Another widely used approach is the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol (B145695) offers a milder, pH-neutral alternative. masterorganicchemistry.comcommonorganicchemistry.com For substrates sensitive to hydrogenation or acidic conditions, sodium sulfide (B99878) (Na₂S) can be a suitable reagent. commonorganicchemistry.com
It is important to select the appropriate reducing agent to avoid unwanted side reactions. For example, while lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines, it typically reduces aromatic nitro compounds to azo products. commonorganicchemistry.com
| Starting Material | Reagent(s) | Product | Notes | Reference(s) |
| Aromatic Nitro Compound | H₂, Pd/C | Aromatic Amine | Common and efficient method. | masterorganicchemistry.comcommonorganicchemistry.com |
| Aromatic Nitro Compound | Fe, HCl | Aromatic Amine | Classical and cost-effective method. | masterorganicchemistry.com |
| Aromatic Nitro Compound | SnCl₂, Ethanol | Aromatic Amine | Mild, non-aqueous conditions. | masterorganicchemistry.comcommonorganicchemistry.com |
| 3-Nitrobenzyl fluoride | LiAlH₄ | 3-Aminobenzyl fluoride | Obtained in poor yield. | researchgate.net |
This table provides a summary of common methods for the reduction of aromatic nitro compounds.
The resulting 2-aminobenzyl fluoride is a valuable intermediate. For example, it can be used in the synthesis of 2-(2'-aminophenyl)benzothiazole derivatives, which have applications as chemosensors. mdpi.com
The presence of both a nitro group and a benzylic fluoride allows for intramolecular cyclization reactions, often following the reduction of the nitro group. The resulting amino group can act as a nucleophile, displacing the fluoride or participating in condensation reactions.
For instance, 2-aminobenzyl alcohol, a related compound, is a key precursor in the synthesis of quinolines through reactions with ketones or α,β-unsaturated ketones, often catalyzed by transition metals like iridium or copper. rsc.orgorganic-chemistry.org These reactions proceed via an initial condensation followed by cyclization and aromatization. While direct examples starting from 2-aminobenzyl fluoride are not explicitly detailed, the principle of using the amino and benzylic positions for cyclization is well-established.
Photochemically induced cyclization reactions are also a feature of 2-nitrobenzyl compounds. researchgate.netacs.org Upon irradiation, 2-nitrobenzyl compounds can isomerize and undergo cyclization to form intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives. acs.org While these studies often focus on photolabile protecting groups, they highlight the inherent reactivity of the ortho-nitrobenzyl system towards cyclization. researchgate.netacs.org
Reduction Reactions
Transformations at the Benzylic Position
The benzylic position of this compound is activated by both the aromatic ring and the electron-withdrawing nitro group, making it susceptible to nucleophilic substitution and other reactions. chemistrysteps.com
The reactivity of the benzylic position is due to the ability of the benzene (B151609) ring to stabilize intermediates, such as carbocations or radicals, through resonance. chemistrysteps.comlibretexts.org Benzylic substrates can readily undergo Sₙ1, Sₙ2, E1, and E2 reactions. chemistrysteps.com For this compound, nucleophilic substitution reactions (Sₙ2 type) are expected to be facile, where the fluoride ion acts as a leaving group.
For example, the reaction of 4-nitrobenzyl bromide with various fluoride reagents has been used as a model Sₙ2 reaction to study fluoride nucleophilicity, confirming that substitution occurs readily at the benzylic position. acs.org Similarly, nucleophilic attack by a grignard reagent at the benzylic position is a key step in certain synthetic routes, often requiring the initial conversion of the benzylic carbon into an electrophilic center, for instance, by halogenation. youtube.com
Oxidation of the benzylic position is another common transformation for alkylbenzenes, typically leading to a carboxylic acid group using strong oxidizing agents like KMnO₄ or Na₂Cr₂O₇. chemistrysteps.comlibretexts.org However, this requires the presence of at least one benzylic hydrogen and would transform the -CH₂F group. libretexts.org
Cross-Coupling Reactions Involving Fluorine-Containing Substrates
The activation of carbon-fluorine (C-F) bonds for cross-coupling reactions is a significant challenge in organic synthesis due to the high bond dissociation energy of the C-F bond, the strongest single covalent bond to carbon. worktribe.com Consequently, metal-catalyzed C-F bond activation reactions are less common than those involving other halogens like chlorides, bromides, and iodides. worktribe.com Research in this area has primarily focused on aryl fluorides, with the functionalization of alkyl fluorides, including benzylic fluorides like this compound, remaining a developing field. nih.gov
A key challenge in the cross-coupling of benzylic fluorides is the propensity for side reactions, such as β-hydride elimination, which can lead to the formation of undesired stable styrene (B11656) derivatives. nih.gov Despite these difficulties, progress has been made in the Suzuki cross-coupling of benzylic fluorides. Studies on 4-nitrobenzyl fluoride, a positional isomer of this compound, have demonstrated that C(sp³)-F bonds can be effectively functionalized. nih.gov
In a notable study, the palladium-catalyzed Suzuki cross-coupling of 4-nitrobenzyl fluoride with phenylboronic acid was achieved. The reaction required careful optimization of the catalyst, ligand, and base to suppress side reactions like homocoupling. nih.gov The use of tri(o-tolyl)phosphine as a ligand in combination with a palladium catalyst and cesium carbonate as the base proved highly effective, yielding the desired cross-coupled product in high yield. nih.gov The presence of the nitro group is crucial, as it activates the benzylic position towards the coupling reaction.
Table 1: Palladium-Catalyzed Suzuki Cross-Coupling of 4-Nitrobenzyl Fluoride with Phenylboronic Acid nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 100 | 95 |
| Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 100 | 4 |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 100 | 12 |
This research illustrates that while challenging, the cross-coupling of nitro-substituted benzylic fluorides is a viable synthetic strategy. The principles derived from the study of 4-nitrobenzyl fluoride are directly applicable to its 2-nitro isomer, highlighting a pathway for constructing new carbon-carbon bonds at the benzylic position.
Applications in Organic Synthesis and Chemical Biology
2-Nitrobenzyl Fluoride (B91410) as a Building Block
While not typically used as a fluorinating agent, 2-Nitrobenzyl fluoride is a key reagent for installing the 2-nitrobenzyl (oNB) group onto other molecules. tcichemicals.combeilstein-journals.org In this capacity, it functions as an electrophilic building block where the fluoride ion acts as a leaving group in nucleophilic substitution reactions. This process allows for the creation of a wide range of molecules whose activity can be controlled by light.
The 2-nitrobenzyl group can be introduced into molecules that may already contain fluorine at other positions. By protecting a reactive functional group with the oNB moiety, chemists can perform transformations on other parts of the molecule without interference. The subsequent removal of the oNB group with light regenerates the original functional group, completing a step in a complex synthesis. The use of photolabile groups like oNB provides a layer of orthogonality that is distinct from traditional acid- or base-labile protecting groups. thieme-connect.de
This compound serves as a precursor for a variety of photolabile compounds by attaching the 2-nitrobenzyl group to different functional groups. wikipedia.orgorganic-chemistry.org This process, often called "caging," renders the target molecule temporarily inactive. The oNB group is versatile and can protect a broad spectrum of functionalities. wikipedia.org For example, reaction with alcohols yields 2-nitrobenzyl ethers, while reaction with carboxylic acids produces 2-nitrobenzyl esters. thieme-connect.deorganic-chemistry.org This makes this compound and related halides fundamental reagents in the synthesis of photoactivatable substrates used in fields ranging from polymer science to biology. mdpi.com
| Functional Group | Protected Form | General Application |
|---|---|---|
| Alcohol (-OH) | 2-Nitrobenzyl Ether | Protection of hydroxyls in carbohydrates and synthesis. |
| Carboxylic Acid (-COOH) | 2-Nitrobenzyl Ester | Caging of bioactive acids, photoresists, polymer networks. wikipedia.orgmdpi.com |
| Amine (-NH₂) | 2-Nitrobenzyl Carbamate | Protection of amino acids in peptide synthesis. thieme-connect.dewikipedia.org |
| Phosphate (-OPO₃²⁻) | 2-Nitrobenzyl Phosphate Ester | Caging of nucleotides like ATP and DNA synthesis. wikipedia.orgpsu.edu |
| Thiol (-SH) | 2-Nitrobenzyl Thioether | Side-chain protection of cysteine in peptides. thieme-connect.de |
Synthesis of Complex Fluorinated Molecules
Role as a Photoremovable Protecting Group (PPG)
The most significant application of the 2-nitrobenzyl group is as a photoremovable protecting group (PPG), also known as a photocage. wikipedia.org PPGs allow researchers to initiate chemical or biological processes with high spatial and temporal precision using light as a traceless reagent. wikipedia.orgrsc.org
The cleavage of the 2-nitrobenzyl group is a well-studied photochemical process, generally proceeding via a Norrish Type II reaction mechanism. wikipedia.org The process is initiated by the absorption of UV light, typically in the 300–365 nm range. mdpi.com
The key steps are:
Photoexcitation: Upon absorbing a photon, the nitro group is promoted to an excited state. wikipedia.org
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the leaving group). wikipedia.orgmdpi.com
aci-Nitro Intermediate Formation: This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. wikipedia.orgpsu.edu
Rearrangement and Cleavage: The aci-nitro intermediate undergoes rapid rearrangement, forming a cyclic isoxazoline (B3343090) derivative which then fragments. mdpi.compsu.edu This final step releases the protected functional group (e.g., an alcohol or carboxylic acid) and the byproduct, 2-nitrosobenzaldehyde. wikipedia.orgmdpi.com
The photochemical properties of the 2-nitrobenzyl group can be fine-tuned by adding substituents to the aromatic ring or the benzylic carbon. This allows for the modulation of its absorption wavelength, quantum yield (efficiency of photorelease), and release kinetics. wikipedia.orgmdpi.com
Ring Substitution: Adding electron-donating groups, such as two methoxy (B1213986) groups in the 4 and 5 positions, creates the 4,5-dimethoxy-2-nitrobenzyl (NV) group. These groups shift the absorption maximum to longer wavelengths (e.g., >320 nm), which is advantageous for biological applications as it reduces potential photodamage to cells. sonar.ch Conversely, adding a second nitro group (e.g., 2,6-dinitrobenzyl) can significantly increase the quantum yield of photolysis. wikipedia.org
Benzylic Substitution: Introducing a methyl group at the benzylic carbon (α-position) can increase the quantum yield of photolysis by approximately five times compared to the unsubstituted version. mdpi.com
These modifications allow chemists to design PPGs with specific release characteristics tailored to the experimental requirements. Factors such as solvent and pH can also influence the rate of cleavage by affecting the stability and decay of the aci-nitro intermediate. wikipedia.orgpsu.edu
| 2-Nitrobenzyl Derivative | Key Feature | Impact on Photorelease |
|---|---|---|
| Unsubstituted (oNB) | Standard PPG | Cleaved by UV light (~300-350 nm), moderate quantum yield. mdpi.com |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | Two methoxy groups | Shifts absorption to longer wavelengths (>320 nm). sonar.ch |
| α-Methyl-2-nitrobenzyl (MNBE) | Methyl group on benzylic carbon | Increases quantum yield of photolysis (~5x). mdpi.com |
| 2,6-Dinitrobenzyl | Second nitro group | Can quadruple the quantum yield for certain leaving groups. wikipedia.org |
Orthogonality in protecting group chemistry refers to the ability to selectively remove one protecting group without affecting others. thieme-connect.de Photochemical orthogonality is achieved by using multiple PPGs in the same system that respond to different wavelengths of light. rsc.orgnih.gov This allows for the sequential or independent release of different molecules or the activation of different functional groups within the same molecule. researchgate.net
A common strategy involves pairing a 2-nitrobenzyl derivative with a PPG from a different chemical class. acs.orgmdpi.com For example:
A 2-nitrobenzyl group, which is typically cleaved with UV light (~350 nm), can be used alongside a coumarin-based PPG, which can be designed for cleavage with blue light (~450 nm). mdpi.com
Similarly, the p-hydroxyphenacyl (pHP) group is another PPG that can be cleaved at different wavelengths than the oNB group, enabling wavelength-selective deprotection. acs.orgmdpi.com
This approach provides a powerful tool for creating complex, light-controlled systems for applications in materials science, organic synthesis, and biology. rsc.orgresearchgate.net
Photomodulation of Reactivity and Release
Applications in Bioconjugation and Labeling
Bioconjugation involves the attachment of a probe or label to a biomolecule, such as a protein or nucleic acid. The this compound scaffold is particularly suited for creating advanced probes that can be attached to biomolecules and activated by light, or for introducing the positron-emitting isotope fluorine-18 (B77423) for medical imaging.
The 2-nitrobenzyl moiety is one of the most widely used photolabile protecting groups (PPGs), often referred to as "caging" groups. nih.gov These groups can be cleaved using UV light, providing precise spatial and temporal control over the release or activation of a molecule. nih.govacs.orgwikipedia.org Upon irradiation with light (typically < 400 nm), the 2-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the bond at the benzylic position and the release of the protected molecule. wikipedia.orgbiosyn.com This process forms a 2-nitrosobenzaldehyde byproduct. acs.orgnih.gov
This photocleavage capability has been exploited in various bioconjugation strategies. wikipedia.org Derivatives of 2-nitrobenzyl alcohol have been developed as photoreactive groups that show selectivity for amines, enabling applications in photoaffinity labeling and the crosslinking of biomolecules. rsc.org The general strategy involves a photoactive reagent that, upon irradiation, generates a highly reactive intermediate capable of forming a covalent bond with a target biomolecule. uzh.ch
A prime example that combines photoconjugation with radiolabeling involves the derivative 3-azido-5-nitrobenzyl-[18F]fluoride ([18F]ANBF). researchgate.net In this system, the 2-nitrobenzyl core provides the photolabile property, while an azide (B81097) group serves as the photoreactive handle. Upon photoactivation, the aryl azide forms a highly reactive nitrene intermediate that can insert into various chemical bonds on a target biomolecule, forming a stable covalent linkage. drugtargetreview.com This technique has been successfully used to label an oligonucleotide aptamer, demonstrating the feasibility of using nitrobenzyl fluoride derivatives for the light-induced conjugation of biomolecules. researchgate.netresearchgate.net
Fluorine-18 (¹⁸F) is a crucial positron-emitting radionuclide for Positron Emission Tomography (PET) imaging due to its favorable half-life (109.7 min) and low positron energy. uchicago.edu The introduction of ¹⁸F into biomolecules is a key challenge in radiopharmaceutical chemistry. One established method is the "prosthetic group" or "building block" approach, where a small molecule is first radiolabeled with ¹⁸F and then conjugated to the larger biomolecule of interest under mild conditions. uchicago.edunih.gov
Derivatives of this compound are well-suited for this approach. In a notable study, 3-azido-5-nitrobenzyl fluoride ([¹⁸F]ANBF) was synthesized as a radiolabeled, photoactive prosthetic group. researchgate.net The synthesis involved a nucleophilic substitution reaction on a tosylate precursor with no-carrier-added [¹⁸F]fluoride, achieving radiochemical yields of 30–50%. researchgate.netresearchgate.net The purified [¹⁸F]ANBF was then photochemically conjugated to a hexylamine-modified, single-stranded DNA aptamer. researchgate.net This two-step process—radiolabeling followed by photoconjugation—resulted in a radiolabeling efficiency of up to 20%. researchgate.netresearchgate.net This work established that fluorine-18 labeled arylazides based on the nitrobenzyl fluoride scaffold are viable for labeling oligonucleotides for PET imaging applications. researchgate.netnih.gov
In a more general context, the nitro group on an aromatic ring can itself serve as a leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride, especially when the ring is activated by other electron-withdrawing groups. uchicago.edunih.gov For instance, cyclic RGD peptides have been labeled using precursors containing 4-nitro-3-trifluoromethyl substituted aromatic rings, where the nitro group is displaced by [¹⁸F]fluoride. nih.gov
Photoconjugation Techniques
Development of Fluoride-Sensitive Systems
The development of chemosensors for the detection of specific ions is a significant area of research. Fluoride ion sensors, in particular, have attracted attention due to the ion's roles in biological and environmental systems. These sensors often operate via mechanisms such as hydrogen bonding or fluoride-induced chemical reactions that result in a measurable signal, like a change in color or fluorescence. rsc.orgresearchgate.net For example, sensors based on hydrazide derivatives or naphthalimide nitriles have been shown to detect fluoride through deprotonation or other interactions, leading to a distinct colorimetric response. rsc.orgscirp.orgthieme-connect.de
However, based on available scientific literature, this compound itself is not prominently featured as a core component in the design and development of fluoride-sensitive systems. Its primary applications are centered on its photochemical reactivity and its use as a building block for radiolabeling.
Influence of Fluorine in Asymmetric Catalysis and Ligand Design
The introduction of fluorine into chiral ligands can have a profound impact on the efficacy and stereochemical outcome of metal-catalyzed asymmetric reactions. rsc.orgnih.gov Fluorine is the most electronegative element, and its presence can significantly alter the steric and electronic properties of a ligand. rsc.org These modifications can tune the reactivity and selectivity of the corresponding metal catalyst. rsc.orgliv.ac.uk
Key effects of incorporating fluorine into a ligand scaffold include:
Electronic Tuning : Fluorine atoms act as strong electron-withdrawing groups. This increases the Lewis acidity of the metal center in the catalyst, which can enhance its reactivity. rsc.org For instance, fluorinated BINOL ligands create more electron-deficient titanium catalysts, leading to different outcomes in asymmetric oxidations compared to their non-fluorinated counterparts. rsc.orgutoronto.ca
Stereochemical Control : The electronic effects of fluorine can lead to more compact transition states or altered substrate-catalyst interactions, which can improve enantioselectivity or even cause a complete reversal of the stereochemical outcome compared to non-fluorinated analogues. rsc.org
While no specific chiral ligands derived directly from this compound are widely reported, the principles of fluorine-in-catalysis suggest how such a fragment could influence a catalyst. A ligand incorporating the this compound moiety would possess strong electron-withdrawing properties from both the ortho-nitro group and the benzylic fluorine. This would create a highly electron-deficient environment, which could be harnessed in ligand design to create highly active or uniquely selective catalysts for asymmetric transformations. rsc.orgacs.orgucj.org.ua The design of novel fluorinated ligands, such as those for palladium-catalyzed fluorination or nickel-catalyzed reactions, continues to be an active area of research aimed at leveraging these subtle yet powerful effects. acs.orgacs.org
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization for Enhanced Detection in Chromatography
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), not all analytes possess structural features that allow for easy detection by common methods such as UV-Visible spectrophotometry or fluorimetry. libretexts.orgpsu.edu Chemical derivatization is a necessary step to transform these analytes into derivatives that are more readily detected, often by introducing a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group). researchgate.netchromatographyonline.com
The primary goal of this derivatization strategy is to attach a molecular tag that strongly absorbs UV or visible light, thereby enhancing the sensitivity and selectivity of the analysis. libretexts.org The 2-nitrobenzyl moiety is an effective chromophore due to its conjugated aromatic system and the presence of the nitro group. chromatographyonline.comchromatographyonline.com
2-Nitrobenzyl fluoride (B91410) can be used as a derivatizing agent for analytes that contain nucleophilic functional groups, such as phenols, amines, and thiols. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nucleophilic group on the analyte attacks the carbon atom bearing the fluoride on the benzene (B151609) ring, displacing the fluoride ion. masterorganicchemistry.com The strong electron-withdrawing nature of the ortho-nitro group is crucial, as it activates the aryl fluoride towards nucleophilic attack, a reaction that is typically difficult for unactivated aryl halides. masterorganicchemistry.com
The resulting derivative incorporates the 2-nitrobenzyl chromophore, making the analyte readily detectable by a UV-Vis detector. For instance, the closely related 4-nitrobenzyl chromophore has a maximum absorption wavelength (λmax) of 265 nm, allowing for sensitive detection. chromatographyonline.comchromatographyonline.com This approach is analogous to the use of other reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) for labeling amines and phenols. masterorganicchemistry.comresearchgate.net By tagging an otherwise non-absorbing analyte with the 2-nitrobenzyl group, its presence and quantity can be accurately determined in complex mixtures.
| Chromophore Group | Example Reagent | Target Functional Groups | Typical λmax (nm) | Reference |
|---|---|---|---|---|
| Nitrobenzyl | 2-Nitrobenzyl fluoride / 4-Nitrobenzyl bromide | -OH, -SH, -NH2, -COOH | ~265 | chromatographyonline.comchromatographyonline.com |
| Benzoyl | Benzoyl chloride | -OH, -NH2 | ~230 | chromatographyonline.comchromatographyonline.com |
| Dinitrobenzoyl | 3,5-Dinitrobenzoyl chloride | -OH, -NH2 | ~254 | researchgate.net |
| Dansyl | Dansyl chloride | -OH (phenolic), -NH2 | ~250 | nih.gov |
| Naphthacyl | 2-Naphthacyl bromide | -COOH | ~248 | chromatographyonline.com |
In the context of derivatization, alkylation involves the transfer of an alkyl group from an alkylating agent to a molecule. This compound functions as a 2-nitrobenzylating agent, which is a specific type of alkylation. It is not an acylating agent, which would introduce an acyl (R-C=O) group.
The alkylation reaction using this compound is primarily used for analytes containing acidic protons, such as carboxylic acids, phenols, and thiols, or for primary and secondary amines. psu.edunih.gov The reaction converts these polar, often non-volatile, functional groups into less polar ethers, esters, or substituted amines. This transformation can improve chromatographic behavior, particularly in reversed-phase HPLC, by increasing the hydrophobicity and retention of the analyte. psu.edu
Reaction Mechanism: The analyte's nucleophilic functional group attacks the electrophilic carbon of the this compound, leading to the formation of a new covalent bond and the expulsion of the fluoride ion. For a carboxylic acid, this results in a 2-nitrobenzyl ester; for a phenol, a 2-nitrobenzyl ether; and for an amine, a 2-nitrobenzylamine. This method is analogous to the well-established use of 4-nitrobenzyl bromide for the derivatization of triterpenoid (B12794562) carboxylic acids for HPLC-UV analysis. nih.gov
| Analyte Functional Group | Chemical Formula | Derivative Product Type | Purpose of Derivatization |
|---|---|---|---|
| Carboxyl | -COOH | Ester | Enhance UV detection, improve chromatographic retention |
| Phenolic Hydroxyl | Ar-OH | Ether | Enhance UV detection, reduce polarity |
| Thiol | -SH | Thioether | Enhance UV detection, mask reactivity |
| Primary/Secondary Amine | -NH2 / -NHR | Substituted Amine | Enhance UV detection, reduce basicity |
Introduction of Chromophores and Fluorophores
Derivatization for Modulating Reactivity or Selectivity
The 2-nitrobenzyl group is attached to functional groups like alcohols, thiols, amines, or phosphates. wikipedia.orgglenresearch.com This "caged" molecule can then be subjected to various reaction conditions without affecting the protected group. The key advantage of this method is the ability to remove the protecting group under exceptionally mild and "traceless" conditions: irradiation with UV light. researchgate.netwikipedia.org Upon exposure to light (typically in the 350 nm range), the 2-nitrobenzyl group undergoes an intramolecular photorearrangement, leading to the cleavage of the bond to the functional group and its regeneration. wikipedia.orgrsc.org This process liberates the original functional group, the photolyzed protecting group (which becomes 2-nitrosobenzaldehyde), and a proton. acs.org
This on-demand deprotection provides high spatiotemporal control, which is invaluable in multi-step organic synthesis, such as in the preparation of complex peptides and RNA fragments where precise, stepwise reactions are required. researchgate.netglenresearch.comresearchgate.net For example, a cysteine thiol can be protected as a 2-nitrobenzyl thioether, preventing it from forming disulfide bonds while other chemical modifications are performed elsewhere on the peptide. researchgate.net Subsequent photolysis restores the reactive thiol at the desired stage of the synthesis.
| Protected Functional Group | Derivative Linkage | Typical Deprotection Condition | Application Area | Reference |
|---|---|---|---|---|
| Hydroxyl (Alcohols, Phenols) | Ether | UV Light (λ ≈ 350 nm) | Organic Synthesis, Material Science | wikipedia.orgrsc.org |
| Carboxyl | Ester | UV Light (λ ≈ 350 nm) | Organic Synthesis, Drug Delivery | wikipedia.orgacs.org |
| Amine | Carbamate | UV Light (λ ≈ 350 nm) | Peptide Synthesis, Neurobiology | wikipedia.orgorgsyn.org |
| Thiol | Thioether | UV Light (λ ≈ 350 nm) | Peptide/Protein Chemistry | researchgate.net |
| Phosphate | Phosphate Ester | UV Light (λ ≈ 350 nm) | Nucleic Acid (RNA/DNA) Synthesis | wikipedia.orgglenresearch.com |
Derivatization for Material Science Applications
The photoresponsive nature of the 2-nitrobenzyl group has been extensively exploited to create "smart" materials that can change their properties upon light stimulation. researchgate.netmdpi.com Derivatization with 2-nitrobenzyl moieties allows for the precise, light-induced alteration of material structure and function.
Photoresponsive Polymers and Surfaces: Monomers containing 2-nitrobenzyl ester groups can be synthesized and incorporated into polymer chains. mdpi.com These polymers are stable until exposed to UV light. Irradiation cleaves the ester linkages, which can dramatically alter the polymer's properties, such as its solubility, wettability, or adhesive characteristics. mdpi.com This principle is used to develop photoresists for photolithography; a polymer film containing these groups can be irradiated through a mask, and the exposed areas become soluble (or insoluble), allowing for the creation of precise micropatterns on a surface. mdpi.comresearchgate.net
Metal-Organic Frameworks (MOFs): A sophisticated application involves using 2-nitrobenzyl groups to control the architecture of crystalline materials. rsc.orgrsc.org In the synthesis of some MOFs, there is a tendency for individual crystalline lattices to interpenetrate, which reduces the accessible pore volume and is often undesirable. By synthesizing the organic linker molecules with a bulky 2-nitrobenzyl ether group attached, this interpenetration can be physically blocked during the MOF's self-assembly. rsc.org Once the non-interpenetrated framework is formed, it is irradiated with UV light. This removes the bulky protecting group, unmasking a functional group (like a hydroxyl) and creating an open, porous material that could not be synthesized directly. rsc.orgrsc.org
Silicon-Based Materials: In sol-gel chemistry, 2-nitrobenzyl groups are used to protect reactive alkoxysilanes. acs.org For example, (2-nitrobenzyloxy)triethylsilane is a stable liquid precursor. Upon photolysis, it releases a highly reactive silanol. This light-triggered generation of silanols provides precise control over when and where silica-based polymerization or surface modification occurs, enabling the fabrication of complex silicon-based materials and coatings. acs.org
| Material Type | Role of 2-Nitrobenzyl Group | Light-Induced Effect | Application | Reference |
|---|---|---|---|---|
| Polymers / Photoresists | Photocleavable side-chain or cross-linker | Changes polymer solubility or adhesion | Photolithography, Micropatterning | mdpi.comresearchgate.net |
| Hydrogels | Photocleavable cross-linker or caged molecule anchor | Degradation of gel or release of cargo | Drug Delivery, Tissue Engineering | researchgate.netwikipedia.org |
| Metal-Organic Frameworks (MOFs) | Bulky, photoremovable protecting group on linker | Prevents lattice interpenetration; unmasks pores/functional groups post-synthesis | Gas Storage, Catalysis | rsc.orgrsc.org |
| Silicon-Based Materials | Photocage for reactive silanols | Initiates controlled sol-gel polymerization or surface grafting | Advanced Coatings, Hybrid Materials | acs.org |
Green Chemistry Approaches in the Context of 2 Nitrobenzyl Fluoride Synthesis and Reactions
Principles of Green Chemistry in Fluorine Chemistry
Green chemistry is a philosophy that encourages the design of products and processes that minimize the use and generation of hazardous substances. scirp.org Developed by Paul Anastas and John Warner, this approach is guided by twelve core principles aimed at making chemistry more sustainable. scirp.org These principles include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. scirp.org Further principles advocate for energy efficiency, the use of renewable feedstocks, reducing unnecessary derivatization, utilizing catalysis, designing for degradation, implementing real-time analysis for pollution prevention, and ensuring inherently safer chemistry for accident prevention. scirp.org
Applying these principles to fluorine chemistry presents unique challenges and opportunities. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, making organofluorine compounds crucial in pharmaceuticals, agrochemicals, and materials science. However, traditional fluorination methods often rely on hazardous reagents, harsh reaction conditions, and generate significant waste. Green chemistry seeks to address these issues by developing new technologies for cleaner and more efficient synthetic routes to fluorinated materials. dtic.mil A key goal is to replace energy-intensive and wasteful processes with more efficient alternatives and to phase out environmentally hazardous feedstocks. dtic.mil This includes the direct replacement of C-H bonds with C-F bonds to improve atom economy and the use of solventless reaction conditions to reduce waste. dtic.mil
Sustainable Synthetic Methods
Sustainable synthetic methods are at the heart of green chemistry, aiming to reduce the environmental footprint of chemical production. These methods often involve alternative energy sources, greener reaction media, or the elimination of catalysts and other auxiliary substances.
Solvents are a major contributor to waste in the chemical industry, often accounting for the majority of the material input in a process. researchgate.net Green solvents are characterized by low toxicity, biodegradability, high boiling points (reducing volatility), and recyclability. researchgate.net Water is a prime example of a green solvent due to its availability, non-toxicity, and non-flammability. nih.gov Other alternatives to conventional volatile organic solvents include ionic liquids, supercritical fluids, deep eutectic solvents, and bio-based solvents. researchgate.net
The use of aqueous media for reactions involving nitroaryl halides demonstrates a significant step towards greener synthesis. For instance, the synthesis of nitroaryl thioethers via nucleophilic aromatic substitution (SNAr) reactions has been successfully performed in water with the aid of surfactants like Triton X-100. rsc.org This approach uses odorless and stable thiourea (B124793) as a sulfur source, avoiding the use of volatile and malodorous thiols. rsc.org The reaction of various nitrobenzene (B124822) fluorides with thiourea and benzyl (B1604629) chlorides in an aqueous micellar solution provides good yields of the desired thioethers. rsc.org
Table 1: Synthesis of Nitroaryl Thioethers in Aqueous Triton X-100 Solution rsc.org Reaction of 1-fluoro-2-nitrobenzene (B31998) (1a) or 1-fluoro-4-nitrobenzene (B44160) (1b) with thiourea and various benzyl chlorides (2).
| Entry | Nitrobenzene Fluoride (B91410) | Benzyl Chloride (R) | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 1a | 4-Cl | K₂CO₃ | 80 | 12 | 95 |
| 2 | 1a | 4-Me | K₂CO₃ | 80 | 12 | 96 |
| 3 | 1a | 4-OMe | K₂CO₃ | 80 | 12 | 97 |
| 4 | 1b | 4-Cl | K₂CO₃ | 80 | 12 | 96 |
| 5 | 1b | H | K₂CO₃ | 80 | 12 | 98 |
Data sourced from Lu, G., & Cai, C. (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Advances.
Eliminating catalysts from a reaction simplifies the process, reduces costs, and prevents contamination of the product with residual catalyst material. Catalyst-free reactions are a key goal of green chemistry. acs.org Many reactions involving nucleophilic aromatic substitution on electron-deficient rings, such as those in nitroaryl fluorides, can proceed without a catalyst, particularly under forcing conditions or with alternative energy sources.
Solvent-free and catalyst-free methods have been developed for the synthesis of various compounds. acs.org For example, the reaction of glyoxal (B1671930) monohydrates with difluoroenoxysilanes proceeds efficiently at room temperature without any solvent or catalyst to produce gem-difluorinated products in good yields. acs.org Similarly, the synthesis of diaryl ethers from the reaction of phenols with nitroaryl fluorides can be achieved under solvent-free, catalyst-free conditions using microwave irradiation. researchgate.net This method is rapid and provides products in good to excellent yields. researchgate.net
Microwave-assisted synthesis utilizes microwave energy to heat reactions, which is more efficient than conventional heating methods. anton-paar.com Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com This often results in dramatically reduced reaction times, higher yields, and increased product purity. core.ac.uk The ability to perform reactions in sealed vessels allows for heating solvents above their atmospheric boiling points, further accelerating reaction rates. anton-paar.com
The synthesis of diaryl ethers from phenols and activated nitroaryl fluorides is a prime example of the benefits of microwave assistance. Under solvent-free conditions, these reactions can be completed in minutes with high yields, eliminating the need for both a catalyst and a solvent. researchgate.netresearchgate.net
Table 2: Microwave-Assisted Synthesis of Diaryl Ethers from 1-Fluoro-2,4-dinitrobenzene (B121222) researchgate.net Reaction of 1-fluoro-2,4-dinitrobenzene with various phenols under solvent-free microwave irradiation.
| Phenol | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| Phenol | 300 | 2 | 95 |
| 4-Methylphenol | 300 | 2 | 94 |
| 4-Methoxyphenol | 300 | 2 | 96 |
| 4-Chlorophenol | 300 | 2 | 93 |
Data sourced from Lee, J.-C., & Choi, Y. (2004). Microwave-assisted Synthesis of Diaryl Ethers from Reactions of Phenols with Nitroaryl Fluorides under Solvent-free Conditions. Bulletin of the Korean Chemical Society.
Furthermore, microwave irradiation has been successfully applied to the solventless N-arylation of amino acids with activated o-nitrohalogenobenzenes, including 1-fluoro-2-nitrobenzene. nih.gov These reactions, conducted in the presence of potassium carbonate and potassium fluoride, afford N-(o-nitrophenyl)amino acids in poor to excellent yields within 30 minutes. nih.gov
Sonochemistry utilizes the energy of ultrasound to induce, accelerate, and modify chemical reactions. scirp.org The underlying physical phenomenon is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. illinois.edu This collapse generates localized hot spots with extreme temperatures (up to 5000 K) and pressures (around 1000 atm), leading to unique chemical reactivity. nih.gov Sonochemistry is considered a green technique as it can enhance reaction rates, improve yields, and sometimes enable reactions to occur under ambient conditions, reducing energy consumption. scirp.org
While specific applications of sonochemistry to the synthesis of 2-Nitrobenzyl fluoride are not widely reported, the technique has been applied to other nitroaromatic compounds. Ultrasound has been used to assist in the nitration of aromatic compounds, reducing reaction times from hours to minutes and improving regioselectivity. scirp.org It has also been investigated for the degradation of nitroaromatic pollutants in water, where hydroxyl radicals generated from the sonolysis of water attack and oxidize the organic compounds. illinois.edu The high-energy environment created by cavitation can also drive reduction and dimerization reactions of nitroaromatic compounds. dtic.mil These examples suggest the potential for sonochemical methods to be developed for the synthesis and transformation of this compound.
Microwave-Assisted Synthesis
Green Catalysis in Reactions Involving this compound
Catalysis is a cornerstone of green chemistry, as catalytic reagents are generally superior to stoichiometric ones in terms of atom economy and waste reduction. semanticscholar.org Green catalysis focuses on the use of catalysts that are environmentally benign, highly efficient, and recyclable. This includes heterogeneous catalysts, biocatalysts, and phase-transfer catalysts.
For reactions involving this compound, such as nucleophilic substitution, green catalytic approaches can offer significant advantages. For example, the reduction of the nitro group to an amine is a common and important transformation. This can be achieved under green conditions using heterogeneous catalysts like palladium on carbon (Pd/C) with hydrogen gas, or ultrasmall bismuth nanocatalysts with sodium borohydride (B1222165) in an aqueous phase. acs.orgacs.org
Phase-transfer catalysis represents another green approach, particularly for reactions involving insoluble reagents like alkali metal fluorides. nih.gov The combination of a chiral hydrogen bond donor catalyst and an onium salt can facilitate enantioconvergent nucleophilic fluorination of racemic benzylic bromides using potassium fluoride, a cheap and low-toxicity fluoride source. nih.gov This synergistic catalysis strategy could potentially be adapted for reactions involving this compound.
Table 3: Examples of Green Catalytic Systems for Reactions of Nitroaromatic Compounds
| Reaction Type | Substrate Type | Catalyst System | Green Aspects | Reference |
| Nitro Group Reduction | 4-Nitrophenol | Ultrasmall Bismuth Nanodots / NaBH₄ | Aqueous phase, mild conditions | acs.org |
| Nitro Group Reduction | 2-Nitrophenyl ether | 10% Pd/C / H₂ | Heterogeneous catalyst, high atom economy | acs.org |
| Nucleophilic Fluorination | Racemic Benzylic Bromides | Chiral Bis-urea / Onium Salt / KF | Phase-transfer catalysis, use of inexpensive KF | nih.gov |
| C-H Bond Fluorination | Benzoic Amides | CuI / AgF | Direct C-H functionalization | nih.gov |
| Thioether Synthesis | Nitrobenzene Fluorides | Triton X-100 (surfactant) | Aqueous micellar catalysis | rsc.org |
Heterogeneous Catalysis
Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as simplified catalyst recovery, potential for reuse, and often milder reaction conditions compared to homogeneous systems. bdu.ac.in In the context of fluorination, particularly benzylic fluorination relevant to the synthesis of this compound, research has explored various solid-supported catalysts.
Benzylic C(sp³)–H fluorination is an attractive route due to the relatively weak C-H bonds at the benzylic position, which allows for activation under milder conditions. beilstein-journals.orgrsc.org The development of heterogeneous catalysts for this transformation aims to replace stoichiometric reagents and improve the sustainability of the process. rsc.org
Recent studies have demonstrated the activity of metal-containing heterogeneous catalysts. For instance, silver oxides (AgₓO) supported on titanium dioxide (TiO₂) have been shown to be active, stable, and reusable catalysts for the decarboxylative fluorination of aliphatic carboxylic acids, a related transformation. rsc.org Another notable example is the use of delafossite (B1172669) AgFeO₂ nanoparticles, which can catalyze decarboxylative fluorination, although sometimes requiring higher catalyst and reagent loadings. rsc.orgacs.org The development of such solid catalysts is crucial for moving towards more sustainable industrial processes. rsc.org
A comparison of different catalytic systems highlights the progress in this area:
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| AgₓO/TiO₂ | Photocatalytic Decarboxylative Fluorination | Active, stable, and reusable. Can achieve higher turnover numbers (TONs) and turnover frequencies (TOFs). | rsc.org |
| AgFeO₂ nanoparticles | Decarboxylative Fluorination | Demonstrates higher activity than homogeneous silver salts. Shows exceptional stability against leaching. | acs.org |
| POLITAG-F | Cyanosilylation | Polymer-supported fluoride catalyst enabling continuous flow processes and minimized waste (E-factor of 0.04). | acs.org |
| Iron(II) acetylacetonate (B107027) | Benzylic C-H Fluorination | Homogeneous but uses an inexpensive, earth-abundant metal. Effective with Selectfluor for monofluorination. | organic-chemistry.orgbeilstein-journals.org |
These examples, while not all specific to this compound, illustrate the potential of heterogeneous catalysis in C-F bond formation, providing a blueprint for designing greener syntheses of fluorinated benzyl compounds.
Biocatalysis for Fluorinated Compounds
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, often with high selectivity and under mild, aqueous conditions, making it an inherently green technology. kahedu.edu.inacs.org While the natural biosynthesis of organofluorine compounds is rare, the discovery of the fluorinase enzyme in Streptomyces cattleya has opened new avenues for the biotechnological production of fluorinated molecules. ipp.pt
The fluorinase enzyme catalyzes the formation of a C-F bond by reacting S-adenosyl-L-methionine (SAM) with a fluoride ion. ipp.pt This discovery has spurred research into using this and other enzymes for synthesizing valuable fluorinated compounds, including radiotracers for Positron Emission Tomography (PET). ipp.pt
Aldolase (B8822740) enzymes have also been explored for the stereoselective synthesis of fluorinated molecules. whiterose.ac.uk For example, trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase aldolase (HBPA) can catalyze reactions between fluoropyruvate and various aromatic aldehydes, demonstrating the potential for creating complex, chiral fluorinated building blocks. whiterose.ac.uk Such enzymatic methods offer a route to high-value compounds that can be difficult to achieve with traditional chemical synthesis. whiterose.ac.uk
More recently, researchers have successfully integrated biocatalysis with other green technologies like electrosynthesis. acs.org A one-pot, integrated approach has been developed for the synthesis of chiral sulfur-based organofluorine compounds in water, showcasing a sustainable pathway that combines electro-catalytic and biocatalytic steps. acs.org
| Enzyme/System | Reaction Type | Substrates | Significance | Reference |
|---|---|---|---|---|
| Fluorinase | Nucleophilic Fluorination | S-adenosyl-L-methionine (SAM) and F⁻ | First discovered enzyme capable of forming a C-F bond, enabling biotechnological production. | ipp.pt |
| Aldolase (HBPA) | Aldol Addition | Fluoropyruvate and aromatic aldehydes | Stereocontrolled synthesis of chiral α-fluoro β-hydroxy carboxyl derivatives. | whiterose.ac.uk |
| Lipase / Electrosynthesis | Asymmetric Michael Addition | Thiophenols and fluorine-containing alkenes | Integrates electrosynthesis and biocatalysis in a single vessel using water as a solvent. | acs.org |
Although the direct biocatalytic synthesis of this compound has not been reported, these advancements highlight the growing potential of using enzymes to produce fluorinated aromatic compounds in an environmentally benign manner.
Atom Economy and Waste Minimization in this compound Chemistry
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. um-palembang.ac.idsavemyexams.com A high atom economy signifies less waste generation, aligning with the core principle of waste prevention. researchgate.netscienceandjoe.com
The synthesis of this compound can be approached via different routes, each with a distinct atom economy. A traditional method might involve a nucleophilic substitution (a Halex reaction) on 2-nitrobenzyl bromide using a fluoride salt like potassium fluoride.
Reaction 1: Substitution C₇H₆BrNO₂ (2-Nitrobenzyl bromide) + KF → C₇H₆FNO₂ (this compound) + KBr
In this reaction, potassium bromide (KBr) is formed as a stoichiometric byproduct. The atom economy can be calculated as follows:
Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100 savemyexams.com
Mass of Desired Product (C₇H₆FNO₂): 155.11 g/mol
Total Mass of Reactants (C₇H₆BrNO₂ + KF): 216.02 g/mol + 58.10 g/mol = 274.12 g/mol
Atom Economy: (155.11 / 274.12) x 100 = 56.6%
An alternative, more modern approach would be the direct C-H fluorination of 2-nitrotoluene (B74249). This type of reaction, if achievable, would represent a significant improvement in atom economy. beilstein-journals.org
Reaction 2: Direct C-H Fluorination (Hypothetical) C₇H₇NO₂ (2-Nitrotoluene) + "F⁺" source → C₇H₆FNO₂ (this compound) + "H⁺" byproduct
The atom economy for direct C-H functionalization is inherently higher. For example, using an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI), the reaction would be:
C₇H₇NO₂ + (C₆H₅SO₂)₂NF → C₇H₆FNO₂ + (C₆H₅SO₂)₂NH
Mass of Desired Product (C₇H₆FNO₂): 155.11 g/mol
Total Mass of Reactants (C₇H₇NO₂ + (C₆H₅SO₂)₂NF): 137.14 g/mol + 315.33 g/mol = 452.47 g/mol
Atom Economy: (155.11 / 452.47) x 100 = 34.3%
Waste minimization is also influenced by the choice of reagents and solvents. The use of electrophilic fluorinating agents like Selectfluor often generates significant waste, whereas nucleophilic sources like KF or HF are more economical from a waste perspective, though they present their own challenges regarding solubility and safety. beilstein-journals.org The development of cascade reactions, where multiple transformations occur in a single pot, is another powerful strategy to reduce waste by eliminating intermediate workup and purification steps. uni-muenster.de
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-nitrobenzyl fluoride, and how can reaction conditions influence yield?
Answer:
The synthesis of this compound typically involves nucleophilic substitution or fluorination of nitrobenzyl precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluoride ion reactivity, while protic solvents may hinder nucleophilic attack .
- Temperature control : Elevated temperatures (60–80°C) accelerate reactions but may promote side reactions like hydrolysis.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium fluoride) improve fluoride availability in biphasic systems .
For reproducibility, document reagent ratios, reaction time, and purification steps (e.g., column chromatography with silica gel).
Basic: Which analytical methods are most reliable for characterizing this compound and confirming its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : NMR is critical for verifying fluorine incorporation (δ ~ -120 ppm for aromatic fluorides). NMR identifies nitro and benzyl proton environments .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 170.03) and detects impurities.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, especially for photolabile samples .
Advanced: How does the photochemical decomposition mechanism of this compound under UVA irradiation enable its use in drug delivery systems?
Answer:
The 2-nitrobenzyl group undergoes Norrish Type I cleavage upon UVA (365 nm) exposure, releasing fluoride and generating a nitroso intermediate. This mechanism is exploited in photoactivated drug delivery:
- Kinetic control : Decomposition rates depend on substituent positioning; ortho-nitro groups enhance stability until irradiation .
- Experimental validation : Use UV-vis spectroscopy to monitor absorbance changes at 350 nm and HPLC to quantify released fluoride .
Example application: Linking this compound to methotrexate via ester bonds enables light-triggered drug release in cancer studies .
Advanced: What electronic and steric factors influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Electronic effects : The nitro group’s strong electron-withdrawing nature activates the benzyl carbon for nucleophilic attack but may deactivate adjacent positions.
- Steric hindrance : Ortho-substitution (e.g., nitro and fluorine) reduces accessibility, favoring para-substituted products in competitive reactions .
Methodology : Conduct kinetic studies (e.g., varying nucleophile concentration) and compare Hammett parameters to quantify substituent effects.
Advanced: How can researchers design experiments to study the biological interactions of this compound with enzymes or receptors?
Answer:
- Probe synthesis : Attach this compound to fluorescent tags (e.g., dansyl chloride) for tracking binding events via fluorescence quenching .
- Activity assays : Measure enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s reagent to quantify thiol release post-photolysis .
- Control experiments : Use non-fluorinated analogs (e.g., 2-nitrobenzyl chloride) to isolate fluoride-specific effects .
Advanced: How should researchers address contradictions in reported stability data for this compound under different experimental conditions?
Answer:
- Controlled replication : Reproduce studies under identical conditions (solvent, light exposure, temperature).
- Advanced analytics : Use FT-IR to detect degradation products (e.g., nitroso compounds) and X-ray crystallography to assess structural integrity .
- Statistical analysis : Apply ANOVA to compare stability across batches or conditions, identifying outliers via Grubbs’ test .
Safety and Handling: What are the best practices for storing and handling this compound to ensure laboratory safety?
Answer:
- Storage : Keep in amber vials under inert atmosphere (argon) at 2–8°C to prevent photodegradation and hydrolysis .
- Handling : Use nitrile gloves and fume hoods; avoid skin contact due to potential fluoride release.
- Emergency protocols : Neutralize spills with calcium carbonate to precipitate fluoride ions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
